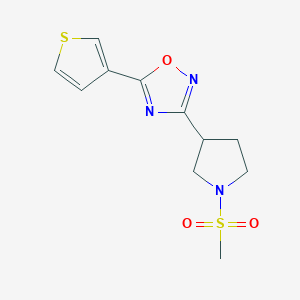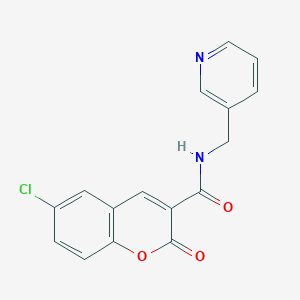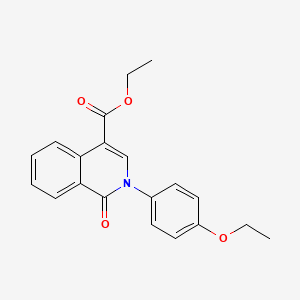![molecular formula C21H20OS B2919366 2-[(4-Methylphenyl)sulfanyl]-1,1-diphenyl-1-ethanol CAS No. 303152-45-6](/img/structure/B2919366.png)
2-[(4-Methylphenyl)sulfanyl]-1,1-diphenyl-1-ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-[(4-Methylphenyl)sulfanyl]-1,1-diphenyl-1-ethanol” is a chemical compound with the molecular formula C21H20OS . It has a molecular weight of 320.45 .
Molecular Structure Analysis
The molecular structure of “2-[(4-Methylphenyl)sulfanyl]-1,1-diphenyl-1-ethanol” consists of a sulfur atom forming a sulfanyl group with a 4-methylphenyl group, attached to a carbon atom that is part of an ethanol group. This carbon atom is also attached to two phenyl groups .Physical And Chemical Properties Analysis
“2-[(4-Methylphenyl)sulfanyl]-1,1-diphenyl-1-ethanol” has a molecular weight of 320.45 . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., were not found in the available sources .Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
Research indicates that sulfides like "2-[(4-Methylphenyl)sulfanyl]-1,1-diphenyl-1-ethanol" can be crucial in synthesizing heterocyclic compounds. For instance, the acid-catalyzed reaction of 1,4-diketones with hydrogen sulfide in acidic ethanol leads to substituted thiophens, highlighting the role of sulfanyl compounds in facilitating ring-closure reactions to produce heterocyclic structures (Duus, 1976). Similarly, derivatives of 2-[[(2-pyridyl)methyl]thio]-1H-benzimidazole have shown potent activities against Helicobacter pylori, demonstrating the potential of sulfanyl compounds in medicinal chemistry (Carcanague et al., 2002).
Catalytic Applications
Methyltrioxorhenium-catalyzed oxidation of sulfides with hydrogen peroxide in ethanol presents an efficient system for the selective formation of sulfoxides and sulfones, illustrating the role of sulfanyl compounds in catalysis and the synthesis of sulfoxides and sulfones with potential industrial and pharmaceutical applications (Yamazaki, 1996).
Material Science and Coordination Chemistry
Studies on triphenylphosphinegold(I) sulfanylpropenoates have explored the interactions and coordination chemistry of sulfanyl compounds with metals, leading to novel structures and insights into their potential applications in material science and catalysis (Barreiro et al., 2003).
Antimicrobial Applications
The synthesis of novel structures derived from sulfanyl compounds has led to the identification of compounds with significant antimicrobial activities, particularly against Helicobacter pylori, showcasing their potential as novel antimicrobial agents (Carcanague et al., 2002).
Organic Synthesis and Chemical Transformations
Sulfanyl compounds are instrumental in facilitating various organic transformations, including cycloaromatization reactions to form five-membered rings and the reduction of sulfides and ethers, indicating their versatility in organic synthesis (Lewis et al., 2003).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(4-methylphenyl)sulfanyl-1,1-diphenylethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20OS/c1-17-12-14-20(15-13-17)23-16-21(22,18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-15,22H,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJLJYYDTAWXQJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(C2=CC=CC=C2)(C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Methylphenyl)sulfanyl]-1,1-diphenyl-1-ethanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(Dimethylamino)ethyl]cyclopropane-1-carboxylic acid;hydrochloride](/img/structure/B2919284.png)

![Tert-butyl N-[(4-bromo-1-methylpyrazol-3-yl)methyl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate](/img/structure/B2919286.png)

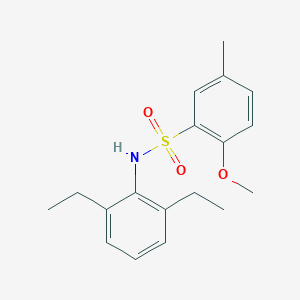
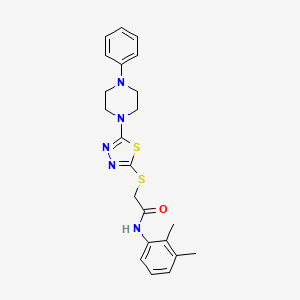
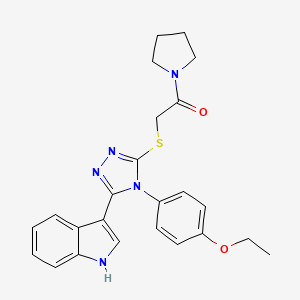
![6-Methyl-6H-thieno[2,3-b]pyrrole-5-carbaldehyde](/img/structure/B2919295.png)

